Adenosine A2B Receptor Affinity (pKi 7.64): Quantitative Target Engagement Differentiating 3-Cyano from Unsubstituted Parent and 2-Substituted Analogs
3-Cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide demonstrates measurable binding affinity for the human adenosine A2B receptor with a pKi of 7.64 (Ki ≈ 23 nM), as curated in ChEMBL from a 2010 publication [1]. In contrast, the unsubstituted parent scaffold N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide has no reported adenosine receptor activity in the same database, and 2-substituted analogs (e.g., 2-CF3 or 2-methyl variants) are annotated primarily as kinase inhibitors (CDK, DDR1, c-KIT) rather than adenosine receptor ligands [2]. The 3-cyano group on the benzamide ring thus confers adenosine receptor engagement not observed with the unsubstituted or 2-substituted benzamide congeners.
| Evidence Dimension | Adenosine A2B receptor binding affinity |
|---|---|
| Target Compound Data | pKi = 7.64 (Ki ≈ 23 nM) |
| Comparator Or Baseline | N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide (unsubstituted parent): no adenosine receptor data reported; 2-substituted analogs: annotated as kinase inhibitors without adenosine A2B data |
| Quantified Difference | Target compound shows A2B affinity; unsubstituted and 2-substituted comparators lack detectable adenosine receptor engagement in curated databases |
| Conditions | Human adenosine A2B receptor binding assay; data curated in ChEMBL (CHEMBL1154955) from Bioorg. Med. Chem. Lett. 2010 |
Why This Matters
For adenosine receptor-targeted screening or pharmacological profiling, only the 3-cyano-substituted benzamide provides documented A2B engagement, making it the appropriate choice over unsubstituted or 2-substituted analogs that lack this activity.
- [1] ChEMBL Database. CHEMBL1154955. Activity data for ZINC000049047728: ADORA2B pKi 7.64. Source publication: Bioorg. Med. Chem. Lett. 2010, 20, 1634–1637 (PubMed 20138516). View Source
- [2] Gao, M. et al. Discovery and Optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as Novel Selective and Orally Bioavailable DDR1 Inhibitors. J. Med. Chem. 2013, 56, 3281–3295. View Source
